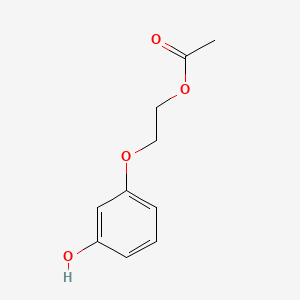

2-(3-Hydroxyphenoxy)ethyl acetate

Description

2-(3-Hydroxyphenoxy)ethyl acetate is an ester derivative featuring a phenoxy group substituted with a hydroxyl group at the 3-position, linked to an ethyl acetate moiety. This compound is of interest due to its structural similarity to bioactive phenolic esters found in natural products and synthetic pharmaceuticals.

Properties

CAS No. |

68140-43-2 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.2 g/mol |

IUPAC Name |

2-(3-hydroxyphenoxy)ethyl acetate |

InChI |

InChI=1S/C10H12O4/c1-8(11)13-5-6-14-10-4-2-3-9(12)7-10/h2-4,7,12H,5-6H2,1H3 |

InChI Key |

ZYRWJVKYFMVBHB-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCOC1=CC=CC(=C1)O |

Canonical SMILES |

CC(=O)OCCOC1=CC=CC(=C1)O |

Appearance |

Solid powder |

Other CAS No. |

68140-43-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Phenol, 3-(2-(acetyloxy)ethoxy)- |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 2-(3-hydroxyphenoxy)ethyl acetate with structurally related esters, focusing on substituent positions, molecular properties, and biological activities.

Structural and Functional Group Variations

Table 1: Structural Comparison of Phenolic Esters

Impact of Substituent Position on Properties

- Hydroxyl Group Position: 3-OH vs. 4-OH on Phenoxy: The position of the hydroxyl group affects hydrogen bonding and solubility. 2-OH vs. 4-OH on Phenyl: Ethyl 2-(2-hydroxyphenyl)acetate (2-OH) has a sterically hindered hydroxyl group, which may reduce enzymatic degradation compared to 4-hydroxyphenethyl acetate (4-OH), a compound with demonstrated antimicrobial activity .

- Functional Group Variations: Amino vs. Hydroxyl Substitutions: Ethyl 2-(3-methylphenyl)aminoacetate (NH group) shows acetylcholinesterase inhibition, suggesting that nitrogen-containing analogs may target neurological pathways, unlike hydroxylated esters . Acetylated Derivatives: Ethyl 2-phenylacetoacetate, with an acetylated phenyl group, serves primarily as a synthetic intermediate, highlighting the role of ketone groups in reactivity .

Q & A

Q. What are the standard synthetic routes for 2-(3-Hydroxyphenoxy)ethyl acetate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves esterification between 3-hydroxyphenoxyethanol and acetic anhydride under acidic catalysis. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 molar ratio of alcohol to anhydride), and catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction progress can be monitored via TLC (ethyl acetate/hexane, 3:7) or FTIR for ester C=O stretch at ~1740 cm⁻¹ .

- Optimization : Use Design of Experiments (DoE) to vary catalysts, solvents, and temperatures. For reproducibility, ensure anhydrous conditions to minimize hydrolysis side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹H NMR (CDCl₃) should show signals for the acetate methyl group (δ ~2.1 ppm), phenoxy aromatic protons (δ 6.5–7.2 ppm), and the ethylene glycol backbone (δ 3.6–4.3 ppm). ¹³C NMR confirms the ester carbonyl at ~170 ppm .

- FTIR : Look for ester C=O (1740 cm⁻¹), phenolic O-H (broad ~3400 cm⁻¹), and ether C-O (1250 cm⁻¹). Discrepancies in O-H intensity may indicate incomplete esterification .

- Mass Spectrometry : ESI-MS or GC-MS should exhibit a molecular ion peak at m/z 224 [M+H]⁺ .

Q. How does the solubility profile of this compound influence solvent selection for reactivity studies?

- The compound is polar due to the ester and phenolic groups, with moderate solubility in ethyl acetate, acetone, and DMSO but poor solubility in hexane. For kinetic studies, use DMSO to ensure homogeneity. For crystallization trials, ethyl acetate/hexane mixtures are effective .

Advanced Research Questions

Q. How can conflicting NMR or FTIR data be resolved during structural validation?

- Contradiction Analysis : If aromatic protons in ¹H NMR deviate from expected multiplicity (e.g., due to rotational isomerism), use variable-temperature NMR to assess conformational stability. For FTIR discrepancies (e.g., residual O-H), quantify free phenol via titration or HPLC .

- Cross-Validation : Combine X-ray crystallography (SHELX refinement) for absolute configuration with computational DFT simulations (e.g., Gaussian) to predict spectral patterns .

Q. What computational strategies predict the compound’s interactions in biological or catalytic systems?

- Docking Studies : Use AutoDock Vina to model binding affinities with target proteins (e.g., enzymes with phenolic substrate pockets). Parameterize the compound’s partial charges via RESP fitting in Gaussian .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability in lipid bilayers or aqueous environments, focusing on hydrogen bonding between the phenolic O-H and solvent/active sites .

Q. What mechanisms drive the hydrolytic degradation of this compound under varying pH conditions?

- Experimental Design : Conduct accelerated stability testing at pH 2 (HCl), 7 (buffer), and 12 (NaOH) at 40°C. Monitor degradation via HPLC with a C18 column (acetonitrile/water gradient).

- Kinetic Analysis : Fit data to first-order kinetics; acidic conditions typically show ester hydrolysis to 3-hydroxyphenoxyethanol, while alkaline conditions may cleave ether bonds .

Methodological Considerations

- Crystallography : For single-crystal analysis, use SHELXL for refinement and ORTEP-3 for visualization. Key metrics: R-factor <5%, electron density maps confirming ester geometry .

- Chromatography : For purity assessment, employ HPLC-DAD (λ=254 nm) with a retention time comparison against a certified reference standard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.